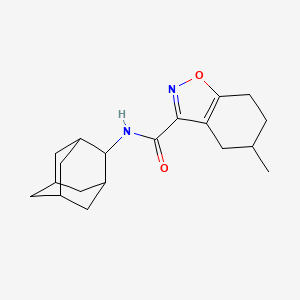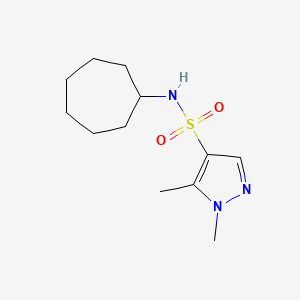![molecular formula C18H26N4S B4366108 N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4366108.png)
N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Descripción general
Descripción
N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research. DMPT is a derivative of pyrazole, a heterocyclic organic compound that has been widely used in the pharmaceutical industry due to its unique pharmacological properties. DMPT is a white crystalline substance that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea is not fully understood. However, it has been suggested that N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea exerts its biological effects through the modulation of various signaling pathways in cells. N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea has also been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea has been shown to possess a wide range of biochemical and physiological effects. It has been reported to have antioxidant activity by scavenging free radicals and reducing oxidative stress. N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea has been reported to have anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea is also soluble in water and organic solvents, making it suitable for a wide range of experimental conditions. However, N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea has some limitations for lab experiments. It has been reported to be toxic to some cell lines at high concentrations. Therefore, it is important to use appropriate concentrations of N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea in experiments.
Direcciones Futuras
N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea has shown promising results in various scientific studies. However, further research is needed to fully understand its mechanism of action and potential applications. Future studies should focus on investigating the pharmacokinetics and pharmacodynamics of N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea in animal models and humans. Additionally, more research is needed to explore the potential of N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea in the treatment of neurodegenerative diseases and cancer.
Aplicaciones Científicas De Investigación
N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea has been extensively studied for its potential applications in various fields of science. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-butyl-3-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4S/c1-5-6-11-19-18(23)20-17-14(3)21-22(15(17)4)12-16-10-8-7-9-13(16)2/h7-10H,5-6,11-12H2,1-4H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRENRFXMAYZLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=C(N(N=C1C)CC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4366025.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B4366030.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4366039.png)


![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4366053.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4366058.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4366068.png)
![ethyl 4,5-dimethyl-2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4366099.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4366103.png)

![3,5-bis(difluoromethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4366116.png)
![1-(2,4-difluorophenyl)-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4366120.png)
![2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4366127.png)